molecular formula C18H11FN2O3S B2712141 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide CAS No. 868375-31-9

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

Cat. No.: B2712141
CAS No.: 868375-31-9
M. Wt: 354.36
InChI Key: YTGAUELNZXWTAJ-ZZEZOPTASA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with fluorine and methyl groups, conjugated to a 4-oxochromene carboxamide moiety. Structural characterization of such compounds typically involves X-ray crystallography, as exemplified by software tools like SHELX and WinGX .

Properties

CAS No.

868375-31-9

Molecular Formula

C18H11FN2O3S

Molecular Weight

354.36

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-17(23)11-9-24-13-7-3-2-5-10(13)16(11)22/h2-9H,1H3

InChI Key

YTGAUELNZXWTAJ-ZZEZOPTASA-N

SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chromene Synthesis: The chromene structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the chromene derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or fluorescent materials.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions, while the chromene structure can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from the referenced studies can guide hypothetical comparisons:

Structural Analysis via Crystallography

  • SHELX and WinGX : These programs are critical for small-molecule crystallography . For example, SHELXL is widely used for refining crystal structures, while WinGX facilitates data processing. If structural analogs of the target compound exist, these tools would enable precise bond-length and angle comparisons.
  • Hypothetical Data Table: Compound Crystal System Space Group Bond Length (C-S) Reference Method Target Compound Not reported Not reported Not reported N/A Benzothiazole Derivatives (Hypothetical) Monoclinic P2₁/c 1.74 Å SHELXL

Functional Comparisons

  • Aminoazo Dye Studies: highlights carcinogenicity correlations in aminoazo dyes . While structurally distinct from the target compound, this work underscores methodologies for assessing biological activity (e.g., Schiff base formation for amine quantification). Similar approaches could theoretically evaluate the target compound’s reactivity or toxicity.
  • Key Findings from : Methyl group position on aromatic rings influences carcinogenicity and binding kinetics . Inverse relationship between carcinogenic activity and time to reach maximum bound dye levels .

Limitations of Provided Evidence

Consequently:

Structural Data: No crystallographic parameters (e.g., space group, bond lengths) are available for comparison.

Biological Activity: No pharmacological or toxicological data are provided.

Recommendations for Further Research

To conduct a rigorous comparison, consult:

  • Specialized Databases : Reaxys, SciFinder, or PubChem for structural analogs.
  • Recent Studies : Focus on benzothiazole-chromene hybrids in peer-reviewed journals.
  • Experimental Validation : Use SHELX/WinGX for crystallography and in vitro assays to assess bioactivity.

Biological Activity

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Molecular Formula: C15H10FN3O3S
Molecular Weight: 329.32 g/mol
IUPAC Name: this compound

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The fluorine atom is believed to play a crucial role in enhancing the compound's selectivity and potency.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Numerous studies have explored the anticancer potential of benzothiazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. The compound may inhibit specific kinases or transcription factors involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in several studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study conducted on various benzothiazole derivatives demonstrated that compounds with similar structures showed inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial efficacy .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that certain benzothiazole derivatives induced cell cycle arrest and apoptosis through the activation of caspase pathways . This suggests a promising avenue for developing anticancer therapies based on the structure of this compound.
  • Inflammation Model : An animal model of inflammation showed that treatment with similar compounds resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 . This supports the potential use of this compound in treating inflammatory conditions.

Comparative Analysis

Activity TypeSimilar CompoundsUnique Features
AntimicrobialBenzothiazolesEnhanced activity due to fluorine substitution
AnticancerOther chromene derivativesInduction of apoptosis via caspase activation
Anti-inflammatoryNon-steroidal anti-inflammatory drugs (NSAIDs)Targeting multiple pathways for inflammation control

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